8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid
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Overview
Description
8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development. The presence of the difluoromethyl group and the carboxylic acid functionality makes this compound particularly interesting for various chemical and biological studies .
Preparation Methods
The synthesis of 8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe carboxylic acid group is often introduced via oxidation reactions .
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The difluoromethyl group can be reduced under specific conditions to form corresponding methyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the binding affinity and specificity of the compound to its targets. The pathways involved often include inhibition of key metabolic processes in microorganisms, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar compounds to 8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid include other imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. For example:
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity, it has different substituents that enhance its potency against drug-resistant strains.
Imidazo[1,2-a]pyrazine derivatives: These compounds are versatile in their applications, ranging from organic synthesis to drug development.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to its analogues .
Properties
IUPAC Name |
8-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-6(10)5-7-12-3-4(8(14)15)13(7)2-1-11-5/h1-3,6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEHWZVALFHGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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